molecular formula C25H32N4O2 B12753404 1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- CAS No. 109376-94-5

1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)-

Cat. No.: B12753404
CAS No.: 109376-94-5
M. Wt: 420.5 g/mol
InChI Key: MMTPTWSDDDQENN-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a piperidine ring, and a diphenyl group, making it a unique structure with significant potential for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the diphenyl group. Common synthetic routes include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the piperidine ring via nucleophilic substitution reactions.

    Step 3: Attachment of the diphenyl group through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining optimal temperatures to facilitate reactions.

    Catalysts: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the type of substitution.

Major Products Formed

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-
  • **1-Piperazinecarboxamide, 4-[5-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]pentyl]-N-amino]-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]-

Uniqueness

1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

109376-94-5

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

N,N-diphenyl-4-(3-piperidin-1-ylpropanoyl)piperazine-1-carboxamide

InChI

InChI=1S/C25H32N4O2/c30-24(14-17-26-15-8-3-9-16-26)27-18-20-28(21-19-27)25(31)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-2,4-7,10-13H,3,8-9,14-21H2

InChI Key

MMTPTWSDDDQENN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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